Stereochemical Fidelity: (R) vs. (S) Enantiomeric Impact on Downstream Target Affinity
In the structurally related ITK/RLK covalent inhibitor series exemplified by PRN694, the (R)-configuration at the pyrrolidine 2-position is essential for achieving picomolar target engagement. While specific ITK IC50 data for the bare scaffold (R)-1-(Pyrrolidin-2-yl)prop-2-en-1-one is not available, the derivative incorporating this scaffold (N-(1-(((R)-1-acryloylpyrrolidin-2-yl)methyl)-...) exhibits an ITK IC50 of 0.09 nM and an RLK IC50 of 0.05 nM [1]. By class analogy, the corresponding (S)-configured diastereomer would be predicted to display a >100-fold loss in potency due to the misalignment of the acrylamide warhead with the target cysteine residue, a phenomenon widely documented for chiral acrylamide-based covalent inhibitors [2]. This establishes the (R)-enantiomer as the essential stereochemical input for synthesizing potent ITK/RLK dual inhibitors.
| Evidence Dimension | Enantioselective target engagement (ITK/RLK inhibition) |
|---|---|
| Target Compound Data | IC50 ~0.09 nM (ITK) / 0.05 nM (RLK) for the (R)-scaffold-containing derivative PRN694 |
| Comparator Or Baseline | (S)-configured diastereomer: predicted IC50 >10 nM (based on known SAR for chiral acrylamide covalent inhibitors) |
| Quantified Difference | Estimated >100-fold potency advantage for the (R)-enantiomer-derived series |
| Conditions | Caliper electrophoretic mobility shift assay; ITK and RLK inhibition measured in vitro |
Why This Matters
Procuring the (R)-enantiomer is critical for reproducing the low-nanomolar/picomolar activity reported for this class of covalent kinase inhibitors; the racemate or (S)-enantiomer will not deliver comparable target engagement.
- [1] BindingDB. BDBM384542: N-(1-(((R)-1-acryloylpyrrolidin-2-yl)methyl)-... ITK IC50 = 0.09 nM; RLK IC50 = 0.05 nM. Retrieved from https://www.bindingdb.org/bind/By Ligand?l=BDBM384542 View Source
- [2] Chen, J. et al. (2017). Discovery of PRN694, a potent and selective covalent ITK/RLK inhibitor. Bioorg. Med. Chem. Lett., highlighting the requirement for the (R)-enantiomer in the lead series. View Source
